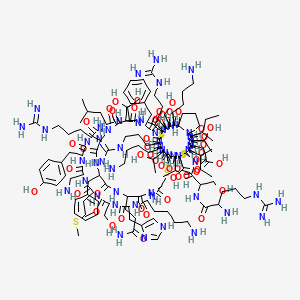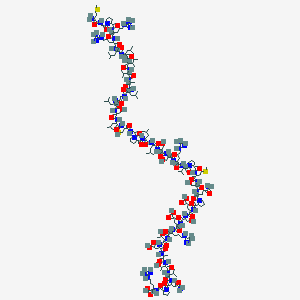
顺式-己烯雌酚
描述
Cis-Diethylstilbestrol (DES) is a synthetic estrogen that has been extensively studied for its effects, metabolism, and the biochemical pathways it influences. While initially used in various medical applications, its study has branched into understanding its synthesis, molecular structure, and chemical behavior.
Synthesis Analysis
The synthesis of DES involves complex organic reactions, highlighting the intricacies of pharmaceutical chemistry. Metzler's review provides insights into the metabolism of DES, which indirectly relates to its synthesis by detailing biotransformation effects, including conjugation reactions and oxidative metabolism. These processes are essential for understanding how DES is metabolized in the body and its environmental fate (Metzler, 1981).
科学研究应用
在动物组织中的检测:己烯雌酚已被广泛用作牲畜和家禽的促生长剂。一项研究开发了一种使用液相色谱-电化学检测法测定动物组织中己烯雌酚残留的方法,强调了人类食用时其雌激素和致癌作用的担忧 (Kenyhercz 和 Kissinger,1978)。
金属表面异构控制:对 Ag(111) 和 Cu(111) 表面上的己烯雌酚的研究表明,己烯雌酚分子根据表面采用不同的构象,对获得不同的吸附几何形状有影响 (Oh 等,2018)。
异构体的雌激素活性:一项研究己烯雌酚异构化的研究发现,顺式-己烯雌酚异构体的雌激素活性约为反式-己烯雌酚异构体的 45%,表明具有显着的生物活性 (Winkler 等,1971)。
对穆勒氏系统的影响:子宫内接触己烯雌酚会改变发育中的穆勒氏系统中 Hox 基因的表达,可能导致生殖道解剖异常 (Block 等,2000)。
细胞中的代谢活化:己烯雌酚在叙利亚仓鼠胚胎细胞中诱导形态学和肿瘤转化,这与其在其他检测中缺乏遗传毒性相一致 (Tsutsui 等,1984)。
宫颈和阴道发育不良的发生率增加:在产前接触己烯雌酚的女性中,宫颈和阴道的发育不良和原位癌发生率较高 (Robboy 等,1984)。
对肌浆网的影响:己烯雌酚是肌浆网膜 Ca(2+)-ATPase 活性的有效抑制剂,表明在肌细胞中的可能作用机制 (Martínez-Azorín 等,1992)。
鱼类的生长和食物转化:给予鲤鱼指鱼仔己烯雌酚后,显示出增强的生长和更好的食物转化效率 (Nanjundappa 和 Varghese,1989)。
猴子和黑猩猩的代谢:对恒河猴和黑猩猩的研究表明,己烯雌酚主要通过尿液排出,没有非极性放射性,代谢物包括顺式-反式己烯雌酚和二烯雌酚 (Helton 等,1978)。
对胸腺细胞和自噬的影响:己烯雌酚通过表观遗传调节调节 Beclin-1 表达,诱导胸腺细胞自噬,证明其对免疫系统的影响 (Singh 等,2018)。
作用机制
Target of Action
cis-Diethylstilbestrol, also known as Diethylstilbestrol (DES), is a synthetic nonsteroidal estrogen . Its primary targets are cells in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These target cells contain a protein receptor known as the estrogen receptor, which DES interacts with .
Mode of Action
DES diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a series of downstream effects, including an increase in the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . It also suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .
Biochemical Pathways
The interaction of DES with the estrogen receptor leads to changes in several biochemical pathways. The increase in hepatic synthesis of SHBG, TBG, and other serum proteins is one such change . Additionally, DES can be metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates .
Pharmacokinetics
DES is well-absorbed when administered orally . It is lipid-soluble and readily absorbed from the proximal gastrointestinal tract . It is metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates . It crosses the placenta and is thought to be metabolized by the fetus .
Result of Action
The molecular and cellular effects of DES’s action are significant. The interaction of DES with the estrogen receptor leads to changes in the synthesis of various proteins and hormones, which can have wide-ranging effects on the body . Des has been linked to a rare vaginal cancer in female offspring, leading the fda to advise physicians to stop prescribing des to pregnant women in 1971 .
Action Environment
The action, efficacy, and stability of DES can be influenced by various environmental factors. For example, the pH levels and temperature can affect the degradation rate of DES . Furthermore, DES has been shown to fluidize membranes and increase the thickness of the water layer between phospholipid membranes, indicating effects on the membrane surface . These factors can potentially influence the action and efficacy of DES in the body.
属性
IUPAC Name |
4-[(Z)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYKWWBQGJZGM-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\CC)/C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314114 | |
| Record name | cis-Diethylstilbestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22610-99-7, 6898-97-1 | |
| Record name | cis-Diethylstilbestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22610-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-(1,2-diethyl-1,2-ethenediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006898971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Diethylstilbestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylstilbestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)



![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)



![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)

